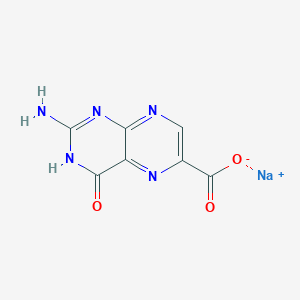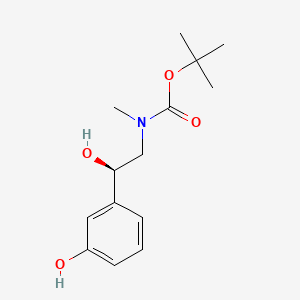
Ethyl Ursodeoxycholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid, a bile acid that is naturally found in the bile of bears and humans. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases. This compound is synthesized by esterifying Ursodeoxycholic acid with ethanol, resulting in a compound that retains the beneficial properties of Ursodeoxycholic acid while potentially offering improved pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ursodeoxycholate typically involves the esterification of Ursodeoxycholic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The purification steps may involve multiple stages of filtration, distillation, and crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions: Ethyl Ursodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl Ursodeoxycholate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and other conditions related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
作用機序
Ethyl Ursodeoxycholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It helps to regulate cholesterol levels by reducing the absorption of cholesterol in the intestines and promoting the dissolution of cholesterol-rich gallstones. Additionally, it has cytoprotective properties that protect liver cells from damage and reduce inflammation.
類似化合物との比較
Ursodeoxycholic Acid: The parent compound, known for its therapeutic effects in liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar properties but different pharmacokinetics and side effects.
Tauro-Ursodeoxycholic Acid: A taurine-conjugated form with enhanced solubility and bioavailability.
Uniqueness: Ethyl Ursodeoxycholate is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its absorption, distribution, and overall therapeutic efficacy.
特性
CAS番号 |
69519-36-4 |
|---|---|
分子式 |
C₂₆H₄₄O₄ |
分子量 |
420.63 |
同義語 |
(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester; Ursodeoxycholic Acid Ethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

![(1R,14S)-13-(5,6-dimethylhept-3-en-2-yl)-7-(5-hydroxy-2-methylcyclohexen-1-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1144777.png)
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)

